3-Methylhippuric acid

概要

説明

3-Methylhippuric acid is an organic compound and a carboxylic acid. It is one of the three isomers of methylhippuric acid, the other two being 2-methylhippuric acid and 4-methylhippuric acid . These compounds are metabolites of xylene, a common industrial solvent. The presence of this compound in urine is often used as a biomarker to determine exposure to xylene .

準備方法

Synthetic Routes and Reaction Conditions: 3-Methylhippuric acid can be synthesized through the biotransformation of xylene. The process involves the oxidation of xylene to methylbenzoic acid, which is then conjugated with glycine to form this compound . The reaction conditions typically involve the use of enzymes and occur under physiological conditions.

Industrial Production Methods: Industrial production of this compound is not common due to its primary use as a biomarker rather than a commercial product. it can be produced in laboratories using chemical synthesis methods involving the reaction of methylbenzoic acid with glycine under controlled conditions .

化学反応の分析

Metabolic Formation from Xylene

3-Methylhippuric acid (3-MHA) is the primary metabolite of m-xylene, formed via hepatic biotransformation. The reaction sequence involves:

- Oxidation : m-Xylene → 3-Methylbenzyl alcohol → 3-Toluic acid (3-methylbenzoic acid).

- Glycine Conjugation : 3-Toluic acid reacts with glycine to form 3-MHA via enzymatic action (acyl-CoA synthetase and glycine N-acyltransferase) .

Key Reaction Pathway

Quantitative Correlation

Urinary 3-MHA levels correlate with xylene exposure intensity:

- Regression Equation : , where = ingested xylene (mL/kg) and = urinary 3-MHA (g/g creatinine) .

- Concordance Correlation Coefficient (CCC) : 0.94 between urinary 3-MHA and xylene ingestion .

Thermal Decomposition

At elevated temperatures (≥138°C), 3-MHA decomposes into:

- Primary Products : Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOₓ) .

- Conditions : Decomposition occurs under pyrolysis or combustion without catalysts .

Decomposition Products

| Product | Formation Pathway |

|---|---|

| CO | Decarboxylation of the glycine moiety |

| CO₂ | Oxidation of the aromatic ring |

| NOₓ | Degradation of the amide bond |

Stability Under Standard Conditions

3-MHA is stable in solid form (melting point: 138–142°C) but reacts with:

- Strong Oxidizers : Forms hazardous intermediates (e.g., peroxides) under extreme conditions .

- Incompatible Chemicals : Avoid contact with bases or reducing agents .

Analytical Reactions in Detection

3-MHA is quantified using:

- High-Performance Liquid Chromatography (HPLC) :

-

FTIR Spectroscopy :

- Key Peaks :

- 1690 cm⁻¹ (C=O stretch, amide I).

- 1540 cm⁻¹ (N–H bend, amide II).

- Key Peaks :

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Bond Vibration |

|---|---|

| 1690 | C=O (amide I) |

| 1540 | N–H (amide II) |

| 1450 | C–H (aromatic) |

Synthetic Modifications

3-MHA serves as a precursor in pharmaceutical research:

- Esterification : Forms methyl esters for improved bioavailability .

- Chelation : Binds metal ions (e.g., Fe³⁺) via carboxylate and amide groups .

Experimental Conditions for Esterification

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ |

| Temperature | 60°C |

| Yield | 85–90% |

科学的研究の応用

Biomarker for Xylene Exposure

3-Methylhippuric acid is primarily recognized for its utility as a biomarker for occupational and environmental exposure to xylene. When xylene is inhaled or ingested, it is metabolized in the liver to form 3-MHA through a series of biochemical reactions involving methylbenzyl alcohol and toluic acid . The measurement of urinary 3-MHA levels provides insight into the extent of xylene exposure, making it crucial for:

- Occupational Health Monitoring : Workers in industries such as petrochemicals, paint manufacturing, and printing are at risk of xylene exposure. Regular monitoring of urinary 3-MHA can help assess their exposure levels and implement necessary safety measures .

- Environmental Health Studies : Elevated levels of 3-MHA in urine can indicate environmental contamination with xylene, aiding public health officials in identifying and managing pollution sources .

Clinical Assessments in Toxicology

Research has demonstrated that 3-MHA levels can correlate with clinical outcomes following acute xylene poisoning. A study involving patients with acute pesticide poisoning found that high urine levels of methyl hippuric acid were associated with poorer clinical outcomes . The implications include:

- Diagnostic Tool : Measuring urinary 3-MHA can assist healthcare providers in diagnosing xylene poisoning and determining treatment protocols based on exposure severity.

- Toxicological Research : Studies have established relationships between urinary concentrations of 3-MHA and the volume of ingested xylene, providing valuable data for understanding toxicity mechanisms and developing therapeutic interventions .

Research Methodologies

The analysis of 3-MHA typically involves high-performance liquid chromatography (HPLC), which allows for precise quantification in biological samples. The following methodologies are commonly employed:

- Sample Collection : Urine samples are collected, often requiring specific conditions such as first-morning voids to ensure concentrated measurements .

- Analytical Techniques : HPLC is utilized to separate and quantify 3-MHA from other metabolites, ensuring accurate assessment of exposure levels .

Case Studies and Research Findings

Several case studies highlight the significance of 3-MHA in understanding human exposure to toxic substances:

作用機序

The primary mechanism of action of 3-methylhippuric acid involves its formation as a metabolite of xylene. Xylene is metabolized in the liver by cytochrome P450 enzymes to form methylbenzoic acid, which is then conjugated with glycine to produce this compound. This compound is then excreted in the urine, making it a useful biomarker for xylene exposure .

類似化合物との比較

- 2-Methylhippuric acid

- 4-Methylhippuric acid

- Hippuric acid

Comparison:

- 2-Methylhippuric acid and 4-Methylhippuric acid: These isomers are also metabolites of xylene and serve similar functions as biomarkers for xylene exposure. they differ in the position of the methyl group on the benzene ring, which can affect their chemical properties and reactivity .

- Hippuric acid: This compound is a metabolite of toluene and serves as a biomarker for toluene exposure. It is structurally similar to methylhippuric acids but lacks the methyl group on the benzene ring .

3-Methylhippuric acid is unique due to its specific formation from the metabolism of m-xylene, making it a distinct biomarker for this particular isomer of xylene .

生物活性

3-Methylhippuric acid (3-MHA) is a significant metabolite formed from the biotransformation of xylene, an aromatic hydrocarbon commonly used in industrial applications such as petrochemicals and plastics production. Understanding the biological activity of 3-MHA is crucial for assessing its role as a biomarker for exposure to xylene and its potential health effects.

Metabolism of this compound

This compound is synthesized through a series of metabolic steps:

- Xylene Absorption : Xylene is absorbed into the body primarily through inhalation or dermal exposure.

- Metabolic Conversion :

Chemical Structure

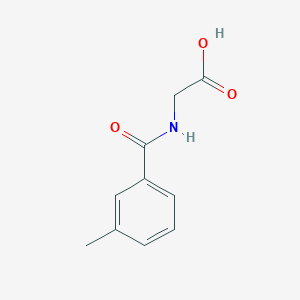

The chemical formula for this compound is , and it can be represented structurally as follows:

Biomarker for Xylene Exposure

The primary biological activity of this compound lies in its utility as a biomarker for occupational and environmental exposure to xylene. Elevated levels of 3-MHA in urine correlate with increased xylene absorption, making it a valuable tool for monitoring exposure in industrial settings .

Case Studies

- Occupational Exposure : A study involving workers exposed to xylene showed significantly higher urinary levels of 3-MHA compared to unexposed individuals. This finding underscores its effectiveness in biomonitoring occupational exposure .

- Smokers vs. Non-Smokers : Research indicates that smokers exhibit higher urinary concentrations of 3-MHA, suggesting that tobacco smoke may contribute to xylene exposure through environmental pollution .

Health Risks Associated with Xylene Exposure

Acute exposure to xylene can lead to various health issues including:

- Neurotoxicity : Symptoms may include headaches, dizziness, and cognitive impairment.

- Respiratory Irritation : Inhalation can cause irritation of the respiratory tract.

- Dermal Effects : Skin contact may lead to irritation or allergic reactions .

Urinary Excretion Patterns

Research has demonstrated that after xylene exposure, urinary levels of 3-MHA peak several hours post-exposure and decrease sharply within 12 hours. This rapid excretion pattern necessitates timely sampling for accurate assessment of exposure levels .

Population Studies

A comprehensive analysis of urinary biomarkers across different populations has revealed significant variations in 3-MHA levels based on occupational hazards and lifestyle factors. For instance, individuals working in industries with high xylene usage exhibited markedly elevated levels compared to the general population .

Data Table: Summary of Research Findings on this compound

特性

IUPAC Name |

2-[(3-methylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAKNMHEIJUKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181579 | |

| Record name | 3-Methylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | m-Methylhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27115-49-7 | |

| Record name | 3-Methylhippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27115-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Methylhippuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-methylphenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60W59C1G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of measuring urinary 3-methylhippuric acid levels?

A1: this compound (3-MHA) is a major metabolite of xylene, a volatile organic compound commonly found in solvents, paints, and fuels. Measuring 3-MHA in urine is a valuable tool for assessing human exposure to xylene. [, ] Elevated levels of 3-MHA in urine can indicate recent exposure to xylene. []

Q2: Can you explain how researchers use 3-MHA measurements and computational models to understand xylene exposure?

A2: One study employed a sophisticated approach to estimate xylene inhalation exposure by integrating 3-MHA measurements with physiologically based pharmacokinetic (PBPK) modeling, Bayesian inference, and Markov Chain Monte Carlo simulation. [] By combining experimental data (urinary 3-MHA levels) with computational models that simulate the absorption, distribution, metabolism, and excretion of xylene in the human body, researchers aimed to back-calculate the likely inhalation exposure levels. This method holds promise for utilizing biomonitoring data to better understand and potentially establish biological guidance values for xylene exposure. []

Q3: Besides smoking, what other factors were linked to higher levels of xylene metabolites in the National Children's Study?

A3: The National Children’s Study found a positive association between self-reported paint use and elevated levels of xylene metabolites, specifically 2-methylhippuric acid (2MHA) and the combined measurement of 3-MHA and 4-methylhippuric acid (3MHA + 4MHA). [] This finding highlights how common household activities can contribute to xylene exposure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。